mPGES-1 Inhibition: Quantified Activity Against a Validated Inflammatory Target
2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC₅₀ of 19.5 μM in a cell-based assay using IL-1β-treated human A549 lung carcinoma cell microsomal membranes [1]. In contrast, the structurally related N-isopropyl analog (CAS 86906-58-3) has no reported inhibitory activity against mPGES-1 in the BindingDB database or in the published literature. Furthermore, compared to the optimized clinical-stage probe mPGES1-IN-3 (IC₅₀ = 8 nM in enzymatic assay) [2], the target compound exhibits moderate potency, positioning it as a suitable tool compound for target validation studies where a less potent, reversible probe is desired.
| Evidence Dimension | mPGES-1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | 19.5 μM |
| Comparator Or Baseline | N-isopropyl analog (CAS 86906-58-3): no reported activity; mPGES1-IN-3: 8 nM |
| Quantified Difference | Target compound is ~2,438-fold less potent than mPGES1-IN-3; N-isopropyl analog lacks reported activity |
| Conditions | IL-1β-treated human A549 cell microsomal membrane assay, PGE₂ formation readout |
Why This Matters
This quantifiable activity against a validated inflammatory target, absent in the closest N-alkyl analog, provides a clear basis for selecting this compound in mPGES-1 focused research programs.
- [1] BindingDB. (n.d.). BDBM50391886: Affinity Data for 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide. Entry 50040283. View Source
- [2] Chemical Probes Portal. (n.d.). Probe mPGES1-IN-3. Potency: 8 nM. View Source
